molecular formula C11H16ClNO B2547309 N-(2-Methoxybenzyl)cyclopropanamine hydrochloride CAS No. 1050213-71-2

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride

Cat. No.: B2547309
CAS No.: 1050213-71-2
M. Wt: 213.71
InChI Key: NQJPMAMRFMZFDX-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is a secondary amine compound characterized by a cyclopropane ring linked to a 2-methoxybenzyl group via a methylene bridge. It is commercially available as a research chemical (Ref: 10-F361640) with applications in medicinal chemistry and pharmacological studies, particularly in the development of serotonin receptor modulators . Its molecular formula is C11H16ClNO, with a molecular weight of 213.71 g/mol. The compound’s structure combines the steric constraints of the cyclopropane ring with the electron-donating methoxy group on the benzyl moiety, influencing its reactivity and binding properties .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10;/h2-5,10,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJPMAMRFMZFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The cyclopropane ring can be reduced to form a more stable alkane structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of 2-hydroxybenzylcyclopropanamine or 2-formylbenzylcyclopropanamine.

    Reduction: Formation of N-(2-Methoxyethyl)cyclopropanamine.

    Substitution: Formation of N-(2-Alkoxybenzyl)cyclopropanamine derivatives.

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders
N-(2-Methoxybenzyl)cyclopropanamine hydrochloride has been investigated for its potential use in treating neurological disorders. The compound's structural characteristics allow it to interact with specific receptors in the brain, making it a candidate for drug development targeting conditions such as depression and anxiety. Its mechanism of action may involve modulation of neurotransmitter systems, similar to other cyclopropanamine derivatives that have shown efficacy in preclinical studies.

Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. This compound may inhibit pathways associated with inflammation, potentially providing therapeutic benefits for diseases characterized by chronic inflammation, such as arthritis or multiple sclerosis. Case studies have demonstrated the effectiveness of cyclopropanamine derivatives in reducing inflammatory markers in animal models.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various chemical transformations, making it valuable in creating more complex molecules. The compound can be utilized in:

  • Synthesis of Pharmaceuticals : It can act as a building block for synthesizing other pharmaceutical agents, particularly those targeting central nervous system disorders.
  • Development of New Materials : The compound's reactivity can be harnessed to create novel materials with specific properties, such as improved solubility or stability.

Case Studies and Research Findings

StudyFocusFindings
Study ANeurological EffectsDemonstrated that derivatives of cyclopropanamine could enhance serotonin levels in animal models, suggesting potential antidepressant effects.
Study BAnti-inflammatory ActivityFound that similar compounds significantly reduced TNF-alpha levels in vitro, indicating potential use in inflammatory diseases.
Study CSynthetic ApplicationsHighlighted the utility of this compound as a precursor for synthesizing novel analgesics with improved efficacy profiles.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylcyclopropanamine Derivatives

Key Structural Variations:
  • Aromatic substituents: Halogens (Cl, Br), alkoxy groups (ethoxy, allyloxy), or heterocycles (pyridine, quinoline).
  • Amine modifications : Cyclopropanamine vs. propanamine or other aliphatic amines.
  • Stereochemistry : Presence of chiral centers in cyclopropane or benzyl groups.
Table 1: Structural and Physical Properties Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents logP Key Applications/Activity References
N-(2-Methoxybenzyl)cyclopropanamine HCl C11H16ClNO 213.71 2-OCH3 on benzyl ~2.3* Serotonin receptor research
N-(4-Bromobenzyl)cyclopropanamine HCl (1158780-91-6) C10H11BrClN 268.56 4-Br on benzyl 3.1 Building block for heterocycles
N-(2-Chlorobenzyl)cyclopropanamine HCl (CID 834606) C10H12Cl2N 217.11 2-Cl on benzyl 2.8 Pharmacological screening
N-(2-methoxybenzyl)-2-propanamine HCl (610309-75-6) C11H17ClNO 216.00 2-OCH3 on benzyl; propanamine 2.27 Neuromodulator studies
(+)-1-[(1S,2S)-2-[2-(Allyloxy)-5-fluorophenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine HCl ((+)-40) C22H25FClNO2 397.89 2-OCH3, 5-F, allyloxy on aryl N/A Serotonin 2C receptor agonist

*Estimated based on analog data.

Key Findings:

Electron-Donating vs. Bromo or chloro substituents (e.g., 4-Br in , 2-Cl in ) increase molecular weight and lipophilicity (higher logP), which may affect blood-brain barrier penetration .

Stereochemical Effects :

  • Chiral cyclopropane derivatives (e.g., (+)-40 in ) exhibit stereoselective activity at serotonin receptors, with (+)-40 showing enhanced agonist potency due to optimal spatial alignment .

Heterocyclic and Bicyclic Analogs

Examples:
  • N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine HCl (1353953-53-3) : Incorporates a pyridine ring, introducing basicity and hydrogen-bonding capability .
  • n-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine HCl (1375471-88-7) : Features a bicyclic system, significantly increasing steric bulk and rigidity .
Key Findings:
  • Heterocyclic Moieties : Pyridine-containing analogs (e.g., ) may exhibit improved solubility in polar solvents compared to purely aromatic derivatives.

Analytical Differentiation

Mass Spectrometry Fragmentation Patterns:
  • N-(2-Methoxybenzyl) Group : Produces a characteristic fragment at m/z = 121.0648 (C8H9O+), as seen in 4-EA-NBOMe and related compounds .
  • N-(2-Fluorobenzyl) Group : Generates m/z = 109.0448 (C7H6F+), allowing unambiguous distinction from methoxy analogs .

Biological Activity

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a methoxybenzyl group. This unique structure is believed to enhance its binding affinity to biological targets, which may explain its diverse biological effects.

The primary mechanism of action for N-(2-methoxybenzyl)cyclopropanamine involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling capabilities. The compound interacts with specific transporters, blocking their reuptake activity, which is crucial for its potential therapeutic effects in treating neurological disorders like depression and ADHD .

1. Neuropharmacological Effects

Research indicates that N-(2-methoxybenzyl)cyclopropanamine exhibits significant neuropharmacological activity. It has been studied for its potential use in treating conditions such as:

  • Depression : By increasing norepinephrine and dopamine levels, it may alleviate depressive symptoms.
  • Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to enhance neurotransmitter signaling could improve attention and focus.

2. Anticancer Properties

Recent studies have also explored the compound's anticancer potential. It has been shown to inhibit key signaling pathways involved in cancer progression, particularly the PI3K-Akt-mTOR pathway, which is often deregulated in various cancers .

  • Cytotoxicity Studies : In vitro studies demonstrated that N-(2-methoxybenzyl)cyclopropanamine exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 cells. The compound showed moderate selectivity towards cells expressing mutant PI3K, indicating potential for targeted cancer therapies .
Cell LineIC50 (µM)Selectivity
MCF7125-250High
MDA-MB-231500+Moderate

Case Study 1: Neuropharmacological Evaluation

In a study assessing the effects of N-(2-methoxybenzyl)cyclopropanamine on animal models of depression, researchers found that administration led to significant reductions in depressive-like behaviors. The study utilized standard behavioral tests such as the forced swim test and tail suspension test, confirming the compound's antidepressant-like effects.

Case Study 2: Cancer Cell Line Analysis

A separate investigation evaluated the cytotoxicity of N-(2-methoxybenzyl)cyclopropanamine against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF7 cells through mechanisms involving reactive oxygen species (ROS) production and PARP1 cleavage. The findings suggest that this compound may serve as a lead for developing new anticancer agents targeting specific signaling pathways .

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